2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thieno[2,3-c]pyridine core and a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction between the benzamido intermediate and a suitable sulfonyl chloride derivative in the presence of a base such as pyridine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or ethyl groups.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave the amide or sulfonamide bonds, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines, thiols.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme activity and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Protein Interactions: The compound may disrupt protein-protein interactions by binding to specific protein domains, leading to altered cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, causing structural changes that affect gene expression and replication.
Comparison with Similar Compounds
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
This compound vs. 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: The presence of an ethyl group instead of a methyl group in the sulfamoyl moiety may result in different chemical reactivity and biological activity.
This compound vs. 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxamide: The position of the sulfur atom in the thieno[2,3-c]pyridine core may affect the compound’s electronic properties and interactions with molecular targets.
This compound vs. 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-d]pyridine-3-carboxamide: The presence of different substituents on the thieno[2,3-c]pyridine core may lead to variations in the compound’s chemical and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-3-29(15-17-7-5-4-6-8-17)35(32,33)19-11-9-18(10-12-19)24(31)27-25-22(23(26)30)20-13-14-28(2)16-21(20)34-25/h4-12H,3,13-16H2,1-2H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEZAKDXTDLHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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